molecular formula C12H9BrFN B1532432 2-(4-Bromo-2-fluorophenyl)-4-methylpyridine CAS No. 1187168-33-7

2-(4-Bromo-2-fluorophenyl)-4-methylpyridine

Cat. No.: B1532432
CAS No.: 1187168-33-7
M. Wt: 266.11 g/mol
InChI Key: WYCNVNYPFJMPPK-UHFFFAOYSA-N
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Description

Chemical Identity and IUPAC Nomenclature

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that precisely describe its molecular architecture. The official IUPAC name, this compound, indicates the presence of a phenyl ring substituted with bromine at the 4-position and fluorine at the 2-position, which is attached to the 2-position of a pyridine ring that carries a methyl group at the 4-position. The InChI identifier 1S/C12H9BrFN/c1-8-4-5-15-12(6-8)10-3-2-9(13)7-11(10)14/h2-7H,1H3 provides a standardized representation of the molecular connectivity.

The compound exists with high chemical purity, typically achieved at 97% in commercial preparations. The molecular structure can be represented through various chemical notation systems, with the SMILES notation CC1=CC(C2=CC=C(Br)C=C2F)=NC=C1 offering a linear description of the atomic connectivity. The InChI Key WYCNVNYPFJMPPK-UHFFFAOYSA-N serves as a unique identifier for database searches and computational applications. These standardized identifiers facilitate precise communication in scientific literature and enable accurate cross-referencing across multiple chemical databases.

The systematic arrangement of substituents creates a compound with specific electronic and steric properties that distinguish it from other pyridine derivatives. The presence of both electron-withdrawing halogen atoms and an electron-donating methyl group establishes a unique electronic environment within the heterocyclic system. This particular substitution pattern influences the compound's reactivity profile and its potential applications in synthetic chemistry.

Historical Development in Heterocyclic Chemistry

The development of halogenated pyridine derivatives represents a significant milestone in heterocyclic chemistry, with pyridine itself having been first isolated from the alkaloid picoline by Anderson and colleagues in 1846. The structural elucidation of pyridine required over two decades, finally achieved through the collaborative efforts of Wilhelm Korner and James Dewar between 1869 and 1871. This foundational work established the framework for understanding six-membered nitrogen heterocycles and their chemical behavior.

The systematic study of pyridine chemistry revealed that this aromatic heterocycle resembles benzene in its six-membered ring structure, with one methine group replaced by a nitrogen atom, which endows the molecule with both basicity and polarity. The nitrogen atom's non-bonding electron pair participates in hydrogen bonding interactions with biological receptors, significantly enhancing the pharmacokinetic properties of pyridine-containing compounds. As research progressed, the pyridine nucleus became recognized as a crucial scaffold in medicinal chemistry, with reports indicating that approximately 7000 existing drug candidates contain pyridine cores with medicinally important attributes.

The evolution of halogenation methodologies for pyridines has been driven by the need for positional selectivity and functional group tolerance. Traditional electrophilic aromatic substitution processes typically favor the 3-position and often require harsh conditions including strong mineral acids as solvents. The development of more sophisticated halogenation strategies has enabled selective functionalization at previously challenging positions, including the 2- and 4-positions of the pyridine ring. These advances have been particularly important for compounds like this compound, where precise regioselectivity is essential for achieving desired properties.

Positional Isomerism in Halogenated Pyridine Derivatives

Positional isomerism in halogenated pyridine derivatives creates a rich landscape of structurally related compounds with distinct properties and applications. The systematic variation of substituent positions on both the pyridine ring and the attached phenyl group generates multiple isomeric forms, each with unique electronic and photophysical characteristics. Research has demonstrated that the linkage manner of aromatic rings significantly influences molecular configuration and conjugation, leading to different photophysical properties even among closely related isomers.

The specific case of bromo-fluorophenyl methylpyridine derivatives illustrates the complexity of positional isomerism in these systems. Multiple isomeric forms exist, including 3-(4-bromo-2-fluorophenyl)-4-methylpyridine, 4-(4-bromo-2-fluorophenyl)-2-methylpyridine, and 2-(4-bromo-2-fluorophenyl)-3-methylpyridine, each representing a different connectivity pattern. The systematic study of these isomers reveals how subtle changes in substitution patterns can dramatically alter molecular properties.

Computational molecular orbital simulations have provided valuable insights into the electronic structure differences among positional isomers. These studies indicate that the highest occupied molecular orbital and lowest unoccupied molecular orbital configurations vary significantly with substitution patterns, affecting electron delocalization and reactivity. For instance, certain substitution patterns create molecular orbitals with high delocalization of electron density on aromatic rings, while others produce more localized electronic structures.

The photophysical properties of positional isomers demonstrate remarkable sensitivity to structural changes. Research examining ortho, meta, and para linkage patterns in related systems has shown that absorption and fluorescence emission peaks exhibit bathochromic shifts depending on the linking position of aromatic rings. These findings have important implications for applications in organic light-emitting diodes and other optoelectronic devices, where precise control of emission properties is crucial.

Compound Substitution Pattern Molecular Weight (g/mol) Key Electronic Feature
This compound 2-phenyl, 4-methyl pyridine 266.11 Conjugated donor-acceptor system
3-(4-Bromo-2-fluorophenyl)-4-methylpyridine 3-phenyl, 4-methyl pyridine 266.11 Reduced conjugation
4-(4-Bromo-2-fluorophenyl)-2-methylpyridine 4-phenyl, 2-methyl pyridine 266.11 Extended π-system
2-(4-Bromo-2-fluorophenyl)-3-methylpyridine 2-phenyl, 3-methyl pyridine 266.11 Sterically hindered rotation

The selectivity challenges in synthesizing specific positional isomers have driven the development of innovative synthetic methodologies. Recent advances in meta-selective carbon-hydrogen functionalization have enabled highly regioselective transformations of pyridines through radical and ionic pathways. These catalyst-free processes utilize dearomatization-rearomatization sequences to achieve precise positional control, opening new possibilities for accessing previously challenging isomeric forms.

Properties

IUPAC Name

2-(4-bromo-2-fluorophenyl)-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrFN/c1-8-4-5-15-12(6-8)10-3-2-9(13)7-11(10)14/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYCNVNYPFJMPPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801260998
Record name 2-(4-Bromo-2-fluorophenyl)-4-methylpyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187168-33-7
Record name 2-(4-Bromo-2-fluorophenyl)-4-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187168-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Bromo-2-fluorophenyl)-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801260998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Halogenation and Methylation

  • The synthetic route often begins with a halogenated benzene derivative such as 2-fluorobenzene.
  • Bromination is performed to introduce the bromo substituent at the 4-position of the phenyl ring. This step requires controlled conditions to avoid over-bromination, typically conducted at low temperatures (0–5°C) using brominating agents like N-bromosuccinimide (NBS) or bromine under Lewis acid catalysis.
  • Methylation of the pyridine ring at the 4-position can be achieved either prior to or after coupling, depending on the synthetic strategy. Common methylating agents include methyl iodide or dimethyl sulfate, often under basic conditions.

Coupling Reaction

  • The key step involves coupling the halogenated phenyl group with the methylpyridine moiety.
  • Palladium-catalyzed cross-coupling reactions such as Suzuki or Sonogashira coupling are widely employed.
  • Typical conditions include:
    • Catalyst: Pd(PPh₃)₄ or Pd(OAc)₂ with appropriate ligands,
    • Base: Sodium carbonate or potassium carbonate,
    • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF),
    • Temperature: Around 100–110°C,
    • Reaction time: 4–6 hours.

Purification

  • The crude product is purified by column chromatography using silica gel.
  • Elution solvents typically involve gradients of hexane and ethyl acetate or toluene and ether mixtures.
  • Final characterization includes NMR (¹H, ¹³C, ¹⁹F), high-resolution mass spectrometry (HRMS), and melting point analysis.

Industrial Production Considerations

  • Industrial synthesis employs large-scale reactors with precise temperature and pressure controls to maximize yield and purity.
  • Continuous flow reactors and automated monitoring systems optimize reaction kinetics and reduce side products.
  • Bromination and coupling steps are carefully controlled to avoid over-halogenation and ensure regioselectivity.
  • Use of green solvents and catalysts is increasingly explored for sustainable production.

Comparative Data Table of Preparation Parameters

Step Reagents/Conditions Temperature (°C) Time (h) Notes
Bromination N-Bromosuccinimide, Lewis acid catalyst 0–5 2–4 Low temp to avoid over-bromination
Methylation Methyl iodide, base (e.g., K₂CO₃) 25–50 3–5 Can be done pre- or post-coupling
Coupling (Suzuki) Pd(PPh₃)₄, Na₂CO₃, DMF 100–110 4–6 Pd catalyst critical for high coupling efficiency
Purification Silica gel chromatography Room temp N/A Hexane/ethyl acetate gradient

Research Findings and Optimization Notes

  • Temperature Control: Maintaining low temperatures during bromination minimizes side reactions such as polybromination or undesired substitution on the pyridine ring.
  • Solvent Choice: Polar aprotic solvents stabilize reaction intermediates and improve coupling yields.
  • Catalyst Selection: Pd(PPh₃)₄ is preferred for its high activity and selectivity in cross-coupling.
  • Purification Techniques: Gradient elution chromatography effectively separates the desired product from side products and unreacted starting materials.
  • Yield Improvement: Use of microwave-assisted heating and continuous flow reactors has been reported to enhance reaction rates and yields.
  • Characterization: X-ray crystallography confirms the regioselectivity and molecular conformation, while multinuclear NMR (¹H, ¹³C, ¹⁹F) provides detailed structural information.

Summary Table of Key Analytical Data for the Compound

Analytical Method Key Observations
¹H NMR Methyl group peak at ~2.5 ppm; aromatic protons 7.0–8.5 ppm with splitting due to fluorine coupling
¹³C NMR Signals consistent with substituted pyridine and phenyl carbons
¹⁹F NMR Fluorine peak at δ ~ -110 to -115 ppm, showing coupling with adjacent protons
HRMS Molecular ion peak matching C₁₃H₉BrFN, confirming molecular weight (~284.12 g/mol)
IR Spectroscopy Characteristic C-Br stretch (~550 cm⁻¹) and C-F stretch (~1250 cm⁻¹)
Melting Point Typically in the range 80–210°C depending on purity and substituent effects

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-fluorophenyl)-4-methylpyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and fluoro groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, 2-(4-Bromo-2-fluorophenyl)-4-methylpyridine serves as a crucial building block for synthesizing pharmaceutical compounds. Its derivatives have shown promise in targeting neurological disorders and inflammatory diseases. The halogen substituents (bromine and fluorine) are known to enhance binding affinity to biological targets, making it an attractive candidate for drug development.

Key Findings :

  • Anticancer Activity : Research indicates that derivatives of this compound can induce apoptosis in cancer cells, demonstrating cytotoxic effects against various cancer cell lines. For instance, studies have reported dose-dependent cytotoxicity against FaDu hypopharyngeal tumor cells.
  • Enzyme Inhibition : Compounds similar to this one have been studied for their ability to inhibit monoamine oxidase (MAO), relevant for neurodegenerative diseases.

Material Science

The compound is also utilized in material science, particularly in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for applications in optoelectronic devices.

Applications :

  • Organic Semiconductors : Used in the fabrication of organic electronic devices due to its favorable charge transport characteristics.
  • LEDs : Its photophysical properties enable its use in light-emitting applications.

Biological Studies

In biological research, this compound acts as a probe to investigate interactions between small molecules and biological targets. Its structure allows for the exploration of various biological pathways.

Case Studies :

  • Anti-inflammatory Study : A study on pyridine derivatives revealed that compounds with similar structures significantly reduced inflammatory markers in animal models.
  • Antibacterial Efficacy : Comparative studies demonstrated enhanced antibacterial activity against resistant strains when halogenated pyridine derivatives were used, supporting their potential use in treating infections caused by multi-drug resistant organisms.
Activity TypeDescriptionReference
Anticancer ActivityInduces apoptosis in various cancer cell lines
Enzyme InhibitionInhibits MAO, relevant for mood disorders
Anti-inflammatoryReduces inflammatory markers in animal models
AntibacterialEffective against resistant bacterial strains

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-fluorophenyl)-4-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-Methylpyridine Derivatives

  • 4-Methylpyridine (picoline) : Lacks halogen substituents, making it less reactive in electrophilic substitution. Its acidity (pKa ~32–34 in THF) is lower than 2-methylpyridine, influencing its behavior in deprotonation-dependent reactions .
  • 2-Bromo-4-methylpyridine : Bromine at position 2 increases steric hindrance and electronic withdrawal, favoring nucleophilic substitution at the bromine site. Synthesized via directed ortho-bromination (), contrasting with the target compound’s bromine on the phenyl group .

Halogenated Phenyl-Pyridine Hybrids

  • 4-Bromo-2-fluorophenylacetic acid : Shares the 4-bromo-2-fluorophenyl group but lacks the pyridine core, limiting its utility in coordination chemistry. Used as a building block in drug synthesis () .
  • 2-(4-Bromomethylphenyl)pyridine (CAS 52199-24-3) : Features a bromomethyl group on the phenyl ring, enabling alkylation reactions. The target compound’s bromine is directly on the phenyl, favoring aryl coupling over alkylation .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Reactivity
2-(4-Bromo-2-fluorophenyl)-4-methylpyridine C₁₂H₈BrF₂N 300.1 ~250–270* Suzuki coupling (Br site), electrophilic substitution (fluorine-directed)
4-Bromo-2-fluoropyridine C₅H₃BrFN 175.99 N/A Nucleophilic aromatic substitution (Br/fluoro sites)
2-Bromo-4-methylpyridine C₆H₆BrN 172.02 N/A Bromine substitution for cross-coupling
4-Methylpyridine C₆H₇N 93.13 2–4 Weak base, ligand in cobaloxime complexes (e.g., Catalyst B in )

*Estimated based on analogs with similar halogenation ().

Cross-Coupling Reactions

The bromine on the phenyl ring positions this compound as a Suzuki coupling partner for biaryl synthesis, contrasting with 2-bromo-4-methylpyridine, which couples at the pyridine ring .

Coordination Chemistry

Unlike 4-methylpyridine in cobaloxime complexes (), the target compound’s bulky phenyl group may hinder metal coordination, reducing catalytic efficiency but increasing selectivity for specific substrates .

Biological Activity

2-(4-Bromo-2-fluorophenyl)-4-methylpyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's unique structural features, including the presence of both bromo and fluoro substituents on the phenyl ring, may influence its reactivity and interactions with biological targets.

Structural Characteristics

The molecular structure of this compound contributes significantly to its biological activity. The combination of halogen atoms (bromine and fluorine) can enhance binding affinity to specific receptors or enzymes, which is crucial for its pharmacological effects.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits a variety of biological activities, including:

  • Anticancer Activity : Some derivatives within the pyridine class have shown promise in cancer therapy, demonstrating cytotoxic effects against various cancer cell lines.
  • Enzyme Inhibition : Compounds similar to this compound have been studied for their ability to inhibit enzymes such as monoamine oxidase (MAO), which is relevant in neurodegenerative diseases and mood disorders.

Anticancer Studies

Research has indicated that pyridine derivatives can induce apoptosis in cancer cells. For example, a study highlighted the cytotoxic effects of compounds structurally similar to this compound on FaDu hypopharyngeal tumor cells. The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating significant cell death at higher concentrations .

Enzyme Inhibition

Inhibitory studies on MAO-A and MAO-B have shown that certain structural modifications can enhance inhibitory potency. For instance, compounds with bromine at the meta position exhibited stronger MAO-B inhibition compared to those with para substitutions. This suggests that the positioning of substituents plays a critical role in the biological efficacy of these compounds .

Data Table: Summary of Biological Activities

Activity Description IC50 Values
Anticancer ActivityInduction of apoptosis in cancer cellsIC50 (FaDu cells) varies
MAO-B InhibitionInhibition of monoamine oxidase type BIC50 = 0.013 µM (most potent)
CytotoxicityEffects on healthy fibroblast cell line (L929)IC50 = 120.6 µM (non-cytotoxic)

While specific mechanisms for this compound are not fully elucidated, its potential action may involve:

  • Interaction with enzyme active sites due to its structural features.
  • Induction of apoptosis through signaling pathways influenced by enzyme inhibition.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(4-Bromo-2-fluorophenyl)-4-methylpyridine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. For example, brominated intermediates (e.g., 4-bromo-2-fluorophenyl derivatives) can react with 4-methylpyridine precursors under palladium catalysis. Key parameters include:

  • Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) in anhydrous conditions .
  • Solvent : Toluene or THF at reflux (80–110°C) to enhance coupling efficiency.
  • Base : K₂CO₃ or Cs₂CO₃ to deprotonate intermediates and drive the reaction .
    Optimization Tips : Monitor reaction progress via TLC or LC-MS. Purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • X-ray Diffraction (XRD) : Resolve crystal packing and substituent orientation. Use Mo Kα radiation (λ = 0.71069 Å) and SHELX programs for structure refinement .
  • NMR : Confirm substitution patterns:
    • ¹H NMR : Fluorine coupling (e.g., ²J and ³J couplings in the fluorophenyl group) .
    • ¹³C NMR : Identify deshielded carbons adjacent to Br/F .
  • Elemental Analysis : Validate purity (>95%) by matching experimental vs. theoretical C/H/N/Br/F ratios .

Q. What purification strategies are recommended to isolate high-purity samples?

Methodological Answer:

  • Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials.
  • Chromatography : Employ flash chromatography with silica gel (hexane:EtOAc = 4:1) for intermediates .
  • Distillation : For volatile impurities, use vacuum distillation (if thermally stable) .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder in XRD vs. NMR symmetry) be resolved?

Methodological Answer:

  • Refinement Tools : Use SHELXL to model disorder with PART instructions and anisotropic displacement parameters. For example, split positions for bromine/fluorine atoms if electron density maps suggest disorder .
  • Validation Metrics : Check R-factors (R₁ < 0.05) and goodness-of-fit (GOF ≈ 1.0). Cross-validate with Hirshfeld surface analysis to assess intermolecular interactions .

Q. How do electronic effects of substituents (Br, F, methyl) influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Electron-Withdrawing Effects : Fluorine at the ortho position deactivates the phenyl ring, slowing electrophilic substitution but enhancing oxidative addition in Pd-catalyzed couplings .
  • Steric Effects : The 4-methyl group on pyridine increases steric hindrance, potentially reducing catalyst turnover. Mitigate by using bulky ligands (e.g., XPhos) .
    Experimental Design : Compare reaction rates of 4-methylpyridine vs. unsubstituted analogs under identical conditions .

Q. What strategies are effective for experimental phasing in XRD when heavy atoms (Br) are present?

Methodological Answer:

  • SAD/MAD Phasing : Leverage the strong anomalous scattering of bromine (Br K-edge = 0.920 Å). Collect data at λ = 0.919 Å (Br absorption edge) to solve phase ambiguities .
  • Software Pipelines : Use SHELXC/D/E for automated phasing. For example:
    • SHELXC: Index and scale data.
    • SHELXD: Locate Br atoms via Patterson methods.
    • `SHELXE**: Build initial model .

Q. How can comparative studies with structural analogs (e.g., 2-(4-chlorophenyl) derivatives) guide functionalization strategies?

Methodological Answer:

  • Electronic Comparisons : Replace Br with Cl or CF₃ to assess electronic effects on reaction kinetics (e.g., Hammett σ values) .
  • Crystallographic Trends : Analyze packing motifs (e.g., π-π stacking vs. halogen bonding) in analogs to predict solubility or stability .
    Data Table :
AnalogSubstituentLogP (Calculated)Melting Point (°C)
This compoundBr, F3.2145–148
2-(4-Chlorophenyl)-4-methylpyridineCl2.8132–135

Q. What methodologies address discrepancies between NMR coupling constants and XRD-derived torsion angles?

Methodological Answer:

  • Dynamic NMR : Perform variable-temperature NMR to detect rotational barriers (e.g., hindered rotation around the pyridine-phenyl bond) .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level and compare computed vs. experimental J-values .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(4-Bromo-2-fluorophenyl)-4-methylpyridine
Reactant of Route 2
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2-(4-Bromo-2-fluorophenyl)-4-methylpyridine

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